Allylmalonic acid

概要

説明

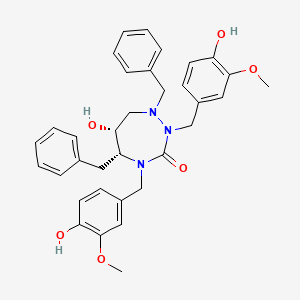

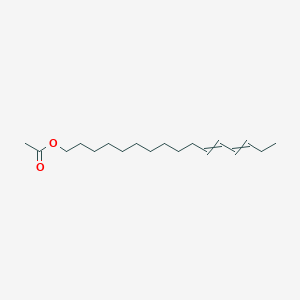

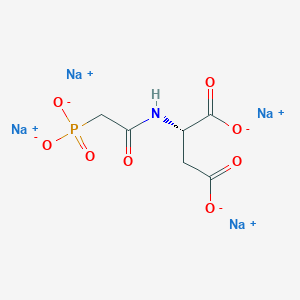

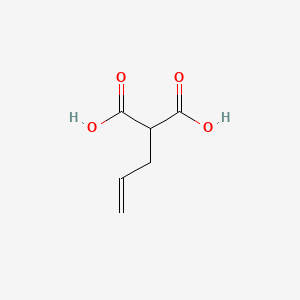

Allylmalonic acid is a branched-chain fatty acid . It has the molecular formula C6H8O4 .

Molecular Structure Analysis

The molecular structure of Allylmalonic acid is represented by the formula CH2=CHCH2CH(COOH)2 . It has a molecular weight of 144.12 g/mol .Chemical Reactions Analysis

Allylmalonic acid has been used to increase the efficiency of the peroxide crosslinking of an ethylene–propylene copolymer (EPM) filled with silica nanoparticles . In this process, 1-butyl-3-methylimidazolium ionic liquids (ILs) with different anions were applied to improve the dispersion of CaO/ALA and silica nanoparticles in the EPM copolymer, as well as to catalyze the interfacial crosslinking reactions .Physical And Chemical Properties Analysis

Allylmalonic acid has a density of 1.3±0.1 g/cm3, a boiling point of 336.0±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 63.6±6.0 kJ/mol, a flash point of 171.2±21.1 °C, and an index of refraction of 1.493 .科学的研究の応用

Polymer Technology: Enhancing Vulcanization

Allylmalonic acid (ALA) has been utilized to improve the vulcanization process of ethylene–propylene copolymer (EPM). Nanosized calcium oxide (CaO) grafted with ALA serves as a coagent, increasing the efficiency of peroxide crosslinking. This application leverages the ability of ALA to form non-covalent crosslinks within the elastomer network, enhancing the mechanical properties and thermal stability of the polymer .

Elastomer Performance: Ionic Liquid Integration

The integration of ALA with ionic liquids (ILs) has been explored to catalyze interfacial crosslinking reactions in EPM. This combination has shown to reduce vulcanization time without affecting the vulcanization temperature significantly. The presence of ILs with different anions affects the curing characteristics and crosslink density, with tetrafluoroborate anion being particularly effective .

Material Science: Improving Composite Materials

In material science, ALA-modified CaO is used to support the dispersion of silica nanoparticles in EPM composites. This approach results in increased crosslink density and improved tensile strength, making it a valuable technique for developing materials with enhanced physical properties .

Electrochemistry: Solid Polymer Electrolytes

The high ionic conductivity and electrochemical stability of ILs grafted with ALA make them suitable alternatives to lithium salts in solid polymer electrolytes (SPEs) based on elastomers. This application is particularly relevant in the development of high-performance batteries and energy storage devices .

Magnetic Materials: Synthesis of Complexes

Allylmalonic acid anions have been used in the synthesis of Ba–MII complexes, where MII represents transition metals like Mn, Co, Cu, and Zn. These complexes exhibit unique magnetic properties and thermal behavior, which are of interest for various applications in magnetic materials and sensors .

Nanotechnology: Surface Modification

The surface modification of nanomaterials with ALA provides a hybrid coagent consisting of an inorganic core and an organic shell. This modification is crucial for applications where the interaction between the nanomaterial and its environment needs to be controlled, such as in drug delivery systems and nanocatalysts .

Chemical Synthesis: Coagent Development

ALA is involved in the development of new coagents for peroxide crosslinking. These coagents are designed to provide labile ionic aggregates capable of sliding on the surfaces of solid CaO particles, offering a novel approach to crosslinking in chemical synthesis .

Weather Resistance: Aging Studies

Studies have investigated the use of ALA in enhancing the resistance of EPM to weather aging. This application is significant for materials exposed to outdoor environments, where durability and longevity are critical factors .

Safety And Hazards

While specific safety and hazard information for Allylmalonic acid was not found in the retrieved sources, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing when handling chemicals .

将来の方向性

特性

IUPAC Name |

2-prop-2-enylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h2,4H,1,3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZVKPXKLLLOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180485 | |

| Record name | Allylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allylmalonic acid | |

CAS RN |

2583-25-7 | |

| Record name | 2-(2-Propen-1-yl)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2583-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002583257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59UX4PT5LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the applications of Allylmalonic acid in materials science?

A1: Allylmalonic acid (AMA) can be used as a surface functionalizing agent for nanoparticles. Research has shown its effectiveness in improving the dispersion of zirconia nanocrystals in various solvents like tetrahydrofurane, methyl methacrylate, and styrene. [] This is achieved by chemically attaching AMA to the surface of the nanoparticles, which enhances their compatibility with the surrounding media and prevents agglomeration. [] This property makes AMA-functionalized nanoparticles promising candidates for use in polymer nanocomposites. []

Q2: How does Allylmalonic Acid contribute to the crosslinking of Ethylene-Propylene Copolymer?

A2: Allylmalonic acid (AMA), when grafted onto nanosized calcium oxide (CaO), enhances the efficiency of peroxide crosslinking in ethylene-propylene copolymer (EPM) filled with silica nanoparticles. [] The CaO/AMA complex, particularly when combined with specific ionic liquids, acts as a catalyst, increasing the crosslink density in the EPM vulcanizate. [] This results in improved mechanical properties, such as tensile strength, compared to using peroxide alone. []

Q3: What is the role of Allylmalonic Acid in the Belousov-Zhabotinsky (BZ) reaction?

A3: Allylmalonic acid (AMA) serves as an organic substrate in the Belousov-Zhabotinsky (BZ) reaction when catalyzed by cerium(III), manganese(II), or ferroin ions. [] Studies show that the reaction exhibits oscillatory behavior, and the presence of AMA influences the oscillating pattern. [] The kinetics of AMA's reaction with various oxidizing agents, like Ce(IV), Mn(III), and Fe(phen)33+ ions, under different conditions (aerobic and anaerobic) have been investigated to understand its role in the BZ reaction mechanism. []

Q4: Can you describe a method for synthesizing spirocyclic compounds using Allylmalonic Acid as a starting material?

A4: Allylmalonic acid can be used to synthesize unsaturated spiro-annulated N-aryl-4,6-dioxopyrimidine-2-thione derivatives. [] The synthesis involves a three-step process:

- Condensation: N-aryl-substituted thioureas react with allylmalonic acid in the presence of acetic anhydride or acetyl chloride to form 5-allyl-substituted 2-thiopyrimidinediones. []

- Alkylation: The synthesized 5-allyl derivatives undergo alkylation with allyl bromide or methallyl chloride, yielding 5,5-dialkenyl derivatives. []

- Ring-closing Metathesis: Finally, the 5,5-dialkenyl derivatives are subjected to ring-closing metathesis to obtain the desired unsaturated spirocyclic dioxopyrimidine-2-thiones. []

Q5: Has Allylmalonic acid been investigated for its potential in bioconjugation?

A5: Yes, Allylmalonic acid has been explored as a bivalent linker in bioconjugation. [] Specifically, allylmalonamide, a derivative of allylmalonic acid, was successfully employed to create a biantennary GM3-saccharide—keyhole limpet hemocyanin glycoconjugate. [] This demonstrates the potential of Allylmalonic acid derivatives as linkers in synthesizing complex biomolecules for various applications.

Q6: Are there any studies on the magnetic properties of compounds containing Allylmalonic acid?

A6: Yes, studies have explored the magnetic properties of barium-metal allylmalonate complexes, specifically [BaMII(Amal)2(H2O)3]n, where MII represents divalent transition metals like manganese, cobalt, copper, and zinc. [] The research revealed that the cobalt(II) ions in the complex exhibit slow magnetic relaxation under an applied magnetic field. [] This suggests that allylmalonate complexes could be of interest in the field of molecular magnetism.

Q7: What computational chemistry approaches have been applied to study Allylmalonic acid?

A7: Computational chemistry has been employed to study the energetic characteristics of complexation between unsaturated dicarboxylic acids, including allylmalonic acid, and cobalt(II) ions. [] While specific details about the methods used were not provided in the abstract, this highlights the application of computational approaches to understand the interaction of allylmalonic acid with metal ions, potentially offering insights into its reactivity and complexation behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。